molecular formula C9H10BrNO2 B13859369 3-Bromo-5-(oxolan-3-yloxy)pyridine

3-Bromo-5-(oxolan-3-yloxy)pyridine

Cat. No.: B13859369
M. Wt: 244.08 g/mol
InChI Key: NUUKENQPCPMLMC-UHFFFAOYSA-N
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Description

3-Bromo-5-(oxolan-3-yloxy)pyridine (CAS RN: 422557-23-1) is a brominated pyridine derivative featuring a tetrahydrofuran-3-yloxy (oxolan-3-yloxy) substituent at the 5-position of the pyridine ring. Its molecular formula is C₈H₈BrNO₂, with a molecular weight of 230.06 g/mol. The compound’s structure combines a bromine atom (electron-withdrawing group) and an oxygen-containing heterocyclic ether, which influences its reactivity and solubility.

This compound is primarily utilized as an intermediate in organic synthesis, particularly in pharmaceutical and materials science research. Its oxolane substituent enhances steric bulk and modulates electronic properties, making it suitable for coupling reactions (e.g., Suzuki-Miyaura) and as a precursor for bioactive molecules . Safety data indicate standard handling protocols for halogenated pyridines, including precautions against inhalation and skin contact .

Properties

Molecular Formula

C9H10BrNO2

Molecular Weight

244.08 g/mol

IUPAC Name

3-bromo-5-(oxolan-3-yloxy)pyridine

InChI

InChI=1S/C9H10BrNO2/c10-7-3-9(5-11-4-7)13-8-1-2-12-6-8/h3-5,8H,1-2,6H2

InChI Key

NUUKENQPCPMLMC-UHFFFAOYSA-N

Canonical SMILES

C1COCC1OC2=CC(=CN=C2)Br

Origin of Product

United States

Preparation Methods

Preparation Methods of 3-Bromo-5-(oxolan-3-yloxy)pyridine

General Synthetic Strategy

The synthesis of this compound generally involves two key steps:

Detailed Synthetic Routes

Bromination of Pyridine Derivatives

The bromination step typically uses pyridine or a pyridine derivative as the starting material. Bromine or brominating agents such as N-bromosuccinimide (NBS) are employed under controlled temperature and solvent conditions to achieve regioselective bromination.

  • Example procedure : Pyridine is reacted with hydrobromic acid (HBr) and hydrogen peroxide (H2O2) under controlled temperature to yield 3-bromopyridine or 5-bromopyridine, depending on conditions. The reaction is followed by extraction and purification steps such as distillation under reduced pressure. This method can achieve yields with gas chromatography (GC) purities ranging from 85% to over 97% depending on temperature and extraction solvents (ethyl acetate or methylene dichloride).
Step Reagents/Conditions Outcome Purity (GC)
Pyridine + 40% HBr + H2O2 20-30 °C, then heated to 85-120 °C Bromination to 3-bromopyridine 85.1% - 97.5%
Extraction Ethyl acetate or methylene dichloride Organic phase isolation -
Purification Underpressure distillation Pure bromopyridine -
Introduction of the Oxolan-3-yloxy Group

The oxolan-3-yloxy group is introduced by nucleophilic substitution of a suitable leaving group on the bromopyridine intermediate with tetrahydrofuran-3-ol (oxolane-3-ol).

  • Typical conditions : The bromopyridine is reacted with tetrahydrofuran-3-ol in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K2CO3). This facilitates the formation of the ether bond via nucleophilic attack on the pyridine ring.

  • Industrial scale : The reaction is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production.

Representative Synthetic Route Summary
Step Reactants Reagents/Conditions Product
1 Pyridine Bromination: HBr, H2O2, 20-120 °C 3-Bromopyridine
2 3-Bromopyridine + Tetrahydrofuran-3-ol Base (NaH or K2CO3), solvent (THF or DMF), reflux This compound

Chemical Reaction Analysis

Types of Reactions Involved

Reaction Conditions and Reagents

Reaction Type Reagents Conditions Notes
Bromination HBr, H2O2 or Br2, NBS 20-120 °C, aqueous or organic solvent Controlled temperature crucial for regioselectivity
Etherification Tetrahydrofuran-3-ol, NaH or K2CO3 Reflux in THF or DMF Base deprotonates alcohol to form alkoxide nucleophile
Coupling Pd catalyst, K2CO3 Mild heating, inert atmosphere Enables further functionalization

Research Findings and Applications

Biological and Medicinal Chemistry Relevance

  • The presence of the bromine atom and oxolane ether group enhances binding affinity and selectivity in medicinal chemistry applications, particularly in neurological and inflammatory disease targets.
  • The compound serves as a key intermediate in synthesizing kinase inhibitors and other bioactive molecules.

Chemical Properties Summary

Property Value Source
Molecular Formula C9H10BrNO2 PubChem
Molecular Weight 244.08 g/mol PubChem
IUPAC Name 5-bromo-2-(oxolan-3-yloxy)pyridine PubChem
CAS Number 494771-98-1 EPA DSSTox

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(oxolan-3-yloxy)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Conditions typically involve the use of a base and an organic solvent.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Reactions are often carried out in solvents like DMF or toluene at elevated temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyridine derivatives, while coupling reactions can produce various biaryl compounds .

Scientific Research Applications

3-Bromo-5-(oxolan-3-yloxy)pyridine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of biological pathways and as a potential ligand for biological targets.

    Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The specific mechanism of action of 3-Bromo-5-(oxolan-3-yloxy)pyridine depends on its application. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its bromine and oxolane moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects. Detailed studies on the molecular targets and pathways involved are necessary to fully understand its mechanism of action .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The table below highlights key structural differences and similarities between 3-Bromo-5-(oxolan-3-yloxy)pyridine and related pyridine derivatives:

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Structural Features
This compound Oxolan-3-yloxy C₈H₈BrNO₂ 230.06 Five-membered ether ring at C5
3-Bromo-5-methoxypyridine Methoxy C₆H₆BrNO 188.02 Smaller, electron-donating methoxy group
3-Bromo-5-ethoxypyridine Ethoxy C₇H₈BrNO 202.05 Ethoxy group with increased hydrophobicity
3-Bromo-5-(dioxaborolan-2-yl)pyridine 4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl C₁₃H₁₉BBrNO₃ 322.91 Boronate ester for cross-coupling reactions
3-Bromo-5-(pyrrolidin-2-yl)pyridine Pyrrolidin-2-yl C₉H₁₁BrN₂ 227.10 Nitrogen-containing heterocycle at C5

Key Observations :

  • Oxolane vs. Alkoxy Groups : The oxolane substituent introduces a rigid, bulky ether ring, enhancing steric hindrance compared to linear alkoxy groups (e.g., methoxy or ethoxy). This impacts reactivity in nucleophilic substitutions .
  • Boronate Esters : The dioxaborolan-2-yl group enables participation in Suzuki-Miyaura cross-coupling, a feature absent in the oxolane derivative .

Q & A

Basic Research Questions

Q. What synthetic routes are most effective for producing 3-Bromo-5-(oxolan-3-yloxy)pyridine, and how do reaction parameters influence yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution or coupling reactions. Key steps include bromination of pyridine derivatives followed by oxolane ether linkage introduction. Optimal conditions involve using polar aprotic solvents (e.g., DMF) at 60–80°C with continuous flow reactors to enhance purity (yields ~70–85%) . Monitoring via TLC or HPLC ensures reaction progress, while recrystallization or column chromatography achieves ≥95% purity.

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • Methodological Answer :

  • NMR : 1^1H and 13^13C NMR identify substituent positions (e.g., bromine at C3, oxolane at C5) and confirm regioselectivity.
  • Mass Spectrometry : High-resolution MS validates molecular weight (C9_9H10_{10}BrNO2_2; MW 244.09 g/mol) and fragmentation patterns .
  • XRD : Single-crystal X-ray diffraction resolves steric effects of the oxolane group and confirms planar pyridine geometry .

Q. How can researchers assess the compound’s stability under varying experimental conditions?

  • Methodological Answer : Stability is evaluated via accelerated degradation studies:

  • pH Stability : Incubate in buffers (pH 1–13) at 37°C for 24–72 hours, followed by HPLC quantification.
  • Thermal Stability : Heat at 40–100°C and monitor decomposition via TGA/DSC. The oxolane group enhances thermal stability up to 150°C .

Advanced Research Questions

Q. What mechanistic insights explain the bromine atom’s reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura)?

  • Methodological Answer : Bromine at C3 undergoes oxidative addition with Pd(0) catalysts (e.g., Pd(PPh3_3)4_4) to form aryl-palladium intermediates. Steric hindrance from the oxolane group at C5 reduces coupling efficiency (~60% yield vs. ~85% for unhindered analogs). DFT calculations reveal electron-withdrawing effects of oxolane lower the LUMO energy, facilitating transmetalation .

Q. How does the oxolan-3-yloxy group influence binding affinity in enzyme inhibition studies?

  • Methodological Answer : The oxolane oxygen forms hydrogen bonds with catalytic residues (e.g., in kinases or cytochrome P450). Competitive inhibition assays (IC50_{50} = 2–10 µM) using fluorogenic substrates show a 3–5x potency increase compared to des-oxolane analogs. Docking simulations (AutoDock Vina) predict binding poses within hydrophobic active sites .

Q. What strategies resolve contradictory data on regioselectivity in nucleophilic aromatic substitution (NAS) reactions?

  • Methodological Answer : Conflicting regioselectivity (C3 vs. C5 substitution) arises from solvent polarity and nucleophile hardness. For example:

  • Soft Nucleophiles (e.g., thiols) : Prefer C3 due to lower steric hindrance (yield: 75%).
  • Hard Nucleophiles (e.g., amines) : Target C5 via electronic directing effects (yield: 50%).
  • Validation : Isotopic labeling (15^{15}N/13^{13}C) tracks substitution sites, while Hammett plots correlate σ values with reaction rates .

Q. How can computational modeling predict the compound’s interactions with biological membranes?

  • Methodological Answer : Molecular dynamics (GROMACS) simulations using lipid bilayers (POPC/POPE) show the oxolane group increases lipophilicity (logP = 1.8 vs. 1.2 for methoxy analogs), enhancing membrane permeability. Free-energy calculations (PMF) reveal a 2.5 kcal/mol barrier for transmembrane diffusion .

Data Contradiction Analysis

Q. Why do some studies report divergent biological activities for this compound derivatives?

  • Methodological Answer : Variability arises from:

  • Stereochemistry : Racemic vs. enantiopure oxolane (e.g., (R)- vs. (S)-oxolane) alters receptor binding.
  • Impurity Profiles : Residual Pd (≤10 ppm) in coupling reactions may artifactually inhibit enzymes.
  • Assay Conditions : Varying pH (6.5 vs. 7.4) or ionic strength modulates ionization and activity .

Comparative Studies

Q. How does this compound compare to halogenated pyridine analogs in material science applications?

  • Methodological Answer : The oxolane group improves solubility in polar solvents (e.g., DMSO: 45 mg/mL vs. 12 mg/mL for chloro analogs) and reduces crystallinity, making it suitable for amorphous organic semiconductors. Cyclic voltammetry shows a 0.3 eV lower HOMO level, enhancing electron transport in OLEDs .

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